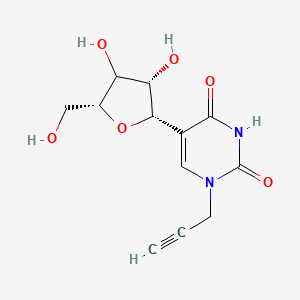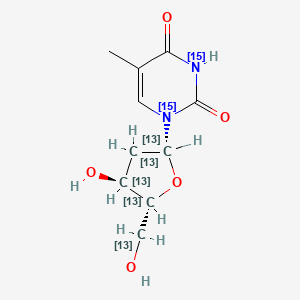
Thymidine-13C5,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine-13C5,15N is a stable isotope-labeled compound of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of DNA, pairing with deoxyadenosine in double-stranded DNA. The isotopic labeling with carbon-13 and nitrogen-15 allows for precise tracking and quantification in various biochemical and physiological studies .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Thymidine-13C5,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the thymidine molecule. This can be achieved through biosynthetic methods using labeled precursors in microbial cultures. The labeled precursors, such as 13C-labeled glucose and 15N-labeled ammonium salts, are metabolized by the microorganisms to produce labeled thymidine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in media containing the labeled precursors, and the labeled thymidine is subsequently extracted and purified using chromatographic techniques .
化学反应分析
Types of Reactions
Thymidine-13C5,15N undergoes various chemical reactions, including:
Oxidation: Thymidine can be oxidized to thymine.
Reduction: Thymidine can be reduced to dihydrothymidine.
Substitution: Thymidine can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and halogenated compounds.
Major Products
Oxidation: Thymine
Reduction: Dihydrothymidine
Substitution: Various substituted thymidine derivatives depending on the nucleophile used.
科学研究应用
Thymidine-13C5,15N has a wide range of applications in scientific research:
Chemistry: Used in studies of DNA synthesis and repair mechanisms.
Biology: Employed in cell proliferation assays to track DNA replication.
Medicine: Utilized in imaging studies to monitor cell turnover and proliferation in cancer research.
Industry: Applied in the production of labeled nucleotides for use in molecular biology research
作用机制
Thymidine-13C5,15N exerts its effects by incorporating into newly synthesized DNA during the S phase of the cell cycle. This incorporation allows for the tracking of DNA synthesis and cell proliferation. The labeled thymidine pairs with deoxyadenosine in the DNA strand, enabling precise quantification and imaging of DNA replication processes .
相似化合物的比较
Similar Compounds
Thymidine-13C5: Labeled with carbon-13 only.
Thymidine-15N: Labeled with nitrogen-15 only.
Deoxyadenosine-13C5,15N: Another stable isotope-labeled nucleoside used in similar applications
Uniqueness
Thymidine-13C5,15N is unique due to its dual labeling with both carbon-13 and nitrogen-15, providing enhanced sensitivity and specificity in tracking DNA synthesis and cell proliferation compared to singly labeled compounds .
属性
分子式 |
C10H14N2O5 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methyl(1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1,4+1,6+1,7+1,8+1,11+1,12+1 |
InChI 键 |
IQFYYKKMVGJFEH-JGDHDXEJSA-N |
手性 SMILES |
CC1=C[15N](C(=O)[15NH]C1=O)[13C@H]2[13CH2][13C@@H]([13C@H](O2)[13CH2]O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


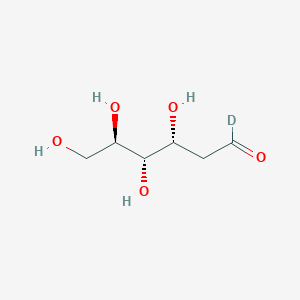

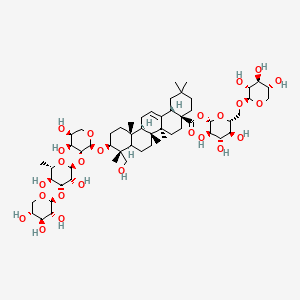
![(Z)-but-2-enedioic acid;4-N-[(2,6-dichlorophenyl)methyl]-6-(4-methylpiperazin-1-yl)pyrimidine-2,4-diamine](/img/structure/B15139953.png)

![[(2R,3S,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15139971.png)

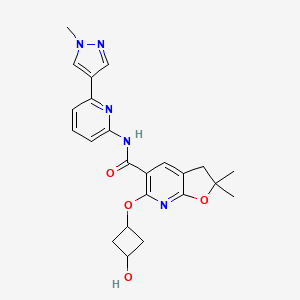

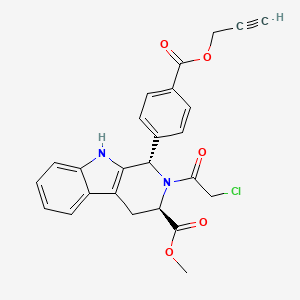

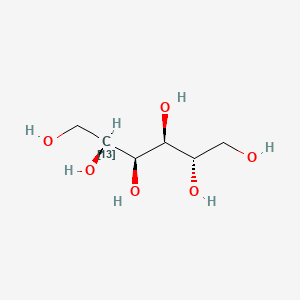
![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
